3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one
Description
3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one is a fluorinated cyclohexanone derivative characterized by a cyclohexanone core substituted with a 2-amino-1,1-difluoroethyl group at the 3-position.
Properties
Molecular Formula |
C8H13F2NO |
|---|---|
Molecular Weight |
177.19 g/mol |
IUPAC Name |
3-(2-amino-1,1-difluoroethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H13F2NO/c9-8(10,5-11)6-2-1-3-7(12)4-6/h6H,1-5,11H2 |
InChI Key |
HNOZIFYUDVPWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)C(CN)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one typically involves the reaction of cyclohexanone with a suitable difluoroethylamine derivative. One common method involves the use of 2,2-difluoroethylamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions and typically requires heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of novel materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the difluoroethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one, enabling comparative analysis of their properties and applications:
Structural Analogs with Fluorinated Substituents
- Fluorexetamine (2-(Ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one) Molecular Formula: C₁₄H₁₈FNO Key Features: Incorporates a 3-fluorophenyl group and an ethylamino side chain. Fluorexetamine has been detected in forensic analyses, highlighting its relevance in psychoactive drug research . Comparison: Unlike the target compound, Fluorexetamine lacks the difluoroethyl motif but shares the cyclohexanone scaffold. Its ethylamino group may confer different pharmacokinetic profiles due to reduced electronegativity compared to the difluoroethyl group .
- 3-(Difluoromethoxy)cyclohexan-1-amine Molecular Formula: C₉H₁₂F₂NO Key Features: Features a difluoromethoxy group (-OCF₂) instead of the difluoroethylamine substituent. The difluoromethoxy group is known to improve metabolic resistance and membrane permeability in drug candidates . Comparison: The absence of the cyclohexanone core distinguishes this compound, but the fluorine atoms influence electronic properties similarly to the target compound’s difluoroethyl group .
Cyclohexanone Derivatives with Amino Groups
- 3-Amino-2-cyclohexen-1-one Molecular Formula: C₆H₉NO Key Features: A cyclohexenone derivative with an amino group at the 3-position. The conjugated enone system enhances reactivity toward nucleophilic additions, unlike the saturated cyclohexanone in the target compound . Comparison: The unsaturated ring system and lack of fluorine substituents result in distinct chemical behavior, such as increased susceptibility to Michael additions .
- 2-(1-Amino-2,2,2-trichloroethylidene)cyclohexane-1,3-dione (3a) Molecular Formula: C₈H₇Cl₃NO₂ Key Features: Contains a trichloroethylidene group and a 1,3-dione moiety. Comparison: The trichloro substituent and dione structure contrast with the difluoroethyl and single ketone group in the target compound, leading to divergent reactivity and stability .
Bulky Cyclohexanone Derivatives
- 3-[4-(4-tert-Butylcyclohexyl)oxyphenyl]cyclohexan-1-one Molecular Formula: C₂₀H₂₇NO₃ Key Features: Incorporates a bulky tert-butylcyclohexyloxy group. Such substituents are used to modulate steric hindrance and solubility in drug design . Comparison: The tert-butyl group introduces significant steric effects absent in the target compound, which may reduce conformational flexibility but improve binding specificity .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Key Differences
Fluorination Effects: The difluoroethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as seen in Fluorexetamine’s resistance to degradation . In contrast, trichloro substituents (e.g., in compound 3a) increase electrophilicity but may reduce biocompatibility due to higher toxicity .
Conformational Flexibility: NMR studies on 1,1-difluoro-cyclohexane () suggest that fluorine atoms induce chair conformations in cyclohexane rings, which may stabilize the target compound’s structure .
Reactivity: The amino group in 3-Amino-2-cyclohexen-1-one participates in conjugate additions due to its enone system, whereas the target compound’s saturated ketone favors nucleophilic attacks at the carbonyl .
Biological Activity
3-(2-Amino-1,1-difluoroethyl)cyclohexan-1-one is a compound of interest due to its potential biological activities, particularly in the realms of medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the introduction of a difluoroethyl group onto a cyclohexanone scaffold. The process may utilize various synthetic routes, including nucleophilic substitutions and condensation reactions with suitable precursors.
Biological Activity
The biological activity of this compound has been evaluated in several contexts:
Antimicrobial Activity
Research has indicated that compounds with similar structures can exhibit significant antimicrobial properties. For instance, derivatives containing difluorinated groups have shown enhanced activity against various bacterial strains. The presence of the difluoroethyl moiety is believed to influence the compound's interaction with bacterial membranes, enhancing its efficacy as an antimicrobial agent .
Inhibition of Histone Deacetylases (HDACs)
Inhibitors targeting HDACs have gained attention due to their role in cancer therapy. Compounds related to this compound have been studied for their potential as selective HDAC inhibitors. For example, difluoromethyl derivatives were found to act as mechanism-based inhibitors of HDAC6, demonstrating a slow-binding mechanism that could provide insights into their therapeutic applications .
Structure-Activity Relationships (SAR)
The SAR studies indicate that the presence and positioning of functional groups significantly affect the biological activity of cyclohexanone derivatives. For instance, the introduction of fluorine atoms at specific positions can enhance potency by improving lipophilicity and molecular stability. A comparative analysis of various analogs revealed that modifications on the cyclohexane ring and amino group can lead to variations in activity profiles against specific targets such as COX enzymes and kinases involved in inflammatory responses .
Case Studies
Several case studies highlight the biological efficacy of compounds related to this compound:
- Case Study 1 : A study evaluated the anti-inflammatory effects of a related compound in 3T3-L1 adipocytes. The compound demonstrated a significant increase in IL-6 secretion, indicating its potential role in modulating inflammatory pathways .
- Case Study 2 : Another investigation focused on the inhibition of TBK1 and IKKε pathways by analogs of this compound. Results showed enhanced phosphorylation markers associated with metabolic benefits in vivo, suggesting therapeutic implications for obesity-related conditions .
Q & A
Q. How can isotopic labeling (e.g., , ) facilitate metabolic or pharmacokinetic studies of this compound?
- Methodology : Synthesize labeled analogs via deuterated reagents (e.g., DO) or -enriched precursors. Use LC-MS/MS to track metabolite formation in vitro (hepatocyte assays) and in vivo (rodent models). Pharmacokinetic parameters (t, C) are quantified using isotopic dilution techniques. Compare with non-labeled analogs to assess isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
